molecular formula C17H34O3 B074844 Tetradecyl lactate CAS No. 1323-03-1

Tetradecyl lactate

Cat. No. B074844
CAS RN: 1323-03-1
M. Wt: 286.4 g/mol
InChI Key: BORJONZPSTVSFP-UHFFFAOYSA-N
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Description

Tetradecyl lactate, a compound related to macrocyclic lactones and lactate derivatives, has been studied in various contexts due to its interesting chemical properties and potential applications.

Synthesis Analysis

The synthesis of compounds related to Tetradecyl lactate often involves complex organic synthesis methods. For example, Maurer and Grieder (1977) described the synthesis of a macrocyclic musk compound, (Z)-5-Tetradecen-14-olide, isolated from Hibiscus abelmoschusL, which is structurally related to Tetradecyl lactate (Maurer & Grieder, 1977).

Molecular Structure Analysis

The molecular structure of Tetradecyl lactate and related compounds is characterized by their lactone or lactate backbone. Studies like those by Wang, Guo, and Han (2006) on Tetraaniline-block-poly(L-lactide) diblock oligomers provide insights into the molecular structure and how it influences physical properties (Wang, Guo, & Han, 2006).

Chemical Reactions and Properties

The chemical reactions of Tetradecyl lactate derivatives involve complex organic transformations. For instance, Barker et al. (2011) demonstrated the post-polymerization modification of polymers derived from sustainable resources using the click reaction, which can be related to the functionalization of Tetradecyl lactate derivatives (Barker et al., 2011).

Physical Properties Analysis

The physical properties of Tetradecyl lactate-related compounds can be influenced by their molecular structure. Studies like that of Kenawy et al. (2002) on the release profiles from electrospun mats made from poly(lactic acid) provide insights into the physical properties of lactate-based materials (Kenawy et al., 2002).

Chemical Properties Analysis

The chemical properties of Tetradecyl lactate derivatives are influenced by their functional groups and molecular structure. Research such as that by Stanchev and Hesse (1990) on the synthesis of macrocyclic lactones showcases the chemical properties of these compounds (Stanchev & Hesse, 1990).

Scientific Research Applications

  • Metabolic and Proliferation Effects : A study on doxycycline, a tetracycline antibiotic, found that it alters metabolism and proliferation in human cell lines, shifting metabolism towards a more glycolytic phenotype, indicated by increased lactate secretion (Ahler et al., 2013).

  • Gluconeogenesis in Intestinal Mucosa : Research on lactate in infant rats and rabbits highlighted its role in gluconeogenesis in the small intestinal mucosa, which could have implications for understanding metabolic processes involving lactate (Hahn & Wei-Ning, 1986).

  • Antidepressant-like Effects : A study found that peripheral administration of l-lactate produces antidepressant-like effects in animal models, suggesting a potential therapeutic role for lactate in depression treatment (Carrard et al., 2016).

  • Aldol Reactions Catalysis : Tetramethylguanidine lactate has been used as a recyclable catalyst for aldol reactions, representing a green and effective method for producing β-hydroxyl ketones (Zhu et al., 2005).

  • Lactate Biosensors : An overview of the development of lactate sensors for clinical care, sport medicine, and food processing was provided, highlighting the importance and potential applications of lactate sensing technology (Rassaei et al., 2013).

  • Lactate Dehydrogenase Isozymes : A study discussed the dissociation and recombination of lactate dehydrogenase isozymes, which is important for understanding the enzyme's function and structure (Markert, 1963).

  • Mitochondrial Function and Tetracyclines : Research has shown that tetracycline antibiotics, including doxycycline, can impair mitochondrial function, affecting mitochondrial proteostasis and metabolic activity, with implications for a range of biological systems (Chatzispyrou et al., 2015).

Future Directions

Lactate, a key component of Tetradecyl lactate, has been found to play a significant role in metabolic reprogramming and diseases . Lactylation, a novel posttranslational modification driven by lactate, has been identified as a new contributor to the epigenetic landscape . This opens up new avenues for future research into the role of lactylation in various diseases .

properties

IUPAC Name

tetradecyl 2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18/h16,18H,3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORJONZPSTVSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862630
Record name Propanoic acid, 2-hydroxy-, tetradecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetradecyl lactate

CAS RN

1323-03-1
Record name Myristyl lactate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1323-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxypropanoic acid, tetradecyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001323031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-hydroxy-, tetradecyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoic acid, 2-hydroxy-, tetradecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradecyl lactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.955
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MYRISTYL LACTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D822OC34X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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